molecular formula C8H15ClO B13223533 1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane

1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane

Katalognummer: B13223533
Molekulargewicht: 162.66 g/mol
InChI-Schlüssel: HILQYKJCMBMUOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a chloromethyl group and a 3-methoxypropyl group. Compounds containing cyclopropane rings are of significant interest in organic chemistry due to their unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane can be achieved through various methods, including:

    Cyclopropanation Reactions: One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of metal catalysts.

    Substitution Reactions: Another approach could involve the substitution of a suitable cyclopropane precursor with chloromethyl and 3-methoxypropyl groups under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimized reaction conditions to maximize yield and purity. This may include:

    Catalytic Processes: Utilizing metal catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing distillation, crystallization, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions could convert the chloromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as hydroxide ions or amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution could produce a variety of functionalized cyclopropane derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane may have applications in various fields, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of cyclopropane-containing compounds on biological systems.

    Medicine: Investigating its potential as a pharmaceutical agent or precursor.

    Industry: Utilization in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action for 1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane would depend on its specific application. Generally, the compound’s reactivity could involve interactions with molecular targets such as enzymes or receptors, leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopropylmethanol: A compound with a similar cyclopropane ring structure but different substituents.

    1-(Chloromethyl)cyclopropane: Lacks the 3-methoxypropyl group.

    1-(3-Methoxypropyl)cyclopropane: Lacks the chloromethyl group.

Uniqueness

1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane is unique due to the presence of both chloromethyl and 3-methoxypropyl groups on the cyclopropane ring, which may impart distinct chemical and physical properties compared to similar compounds.

Eigenschaften

Molekularformel

C8H15ClO

Molekulargewicht

162.66 g/mol

IUPAC-Name

1-(chloromethyl)-1-(3-methoxypropyl)cyclopropane

InChI

InChI=1S/C8H15ClO/c1-10-6-2-3-8(7-9)4-5-8/h2-7H2,1H3

InChI-Schlüssel

HILQYKJCMBMUOC-UHFFFAOYSA-N

Kanonische SMILES

COCCCC1(CC1)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.